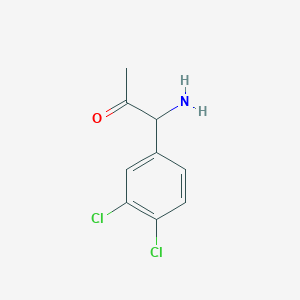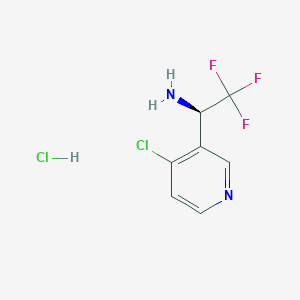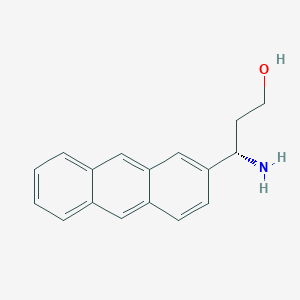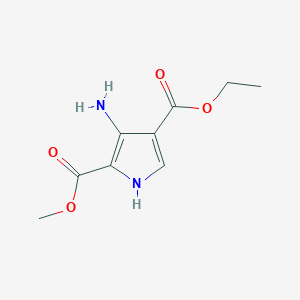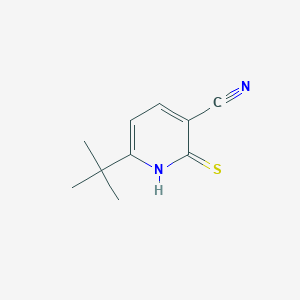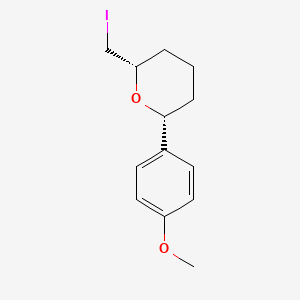
(2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran is a chiral organic compound that features a tetrahydropyran ring substituted with an iodomethyl group and a 4-methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, often using reagents like iodomethane (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the 4-Methoxyphenyl Group: This step can involve a nucleophilic substitution reaction where a 4-methoxyphenyl halide reacts with the tetrahydropyran ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodomethyl group or to reduce other functional groups within the molecule.
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
(2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving halogenated organic molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2S,6R)-2-(Bromomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran
- (2S,6R)-2-(Chloromethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran
- (2S,6R)-2-(Fluoromethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran
Uniqueness
Compared to its brominated, chlorinated, and fluorinated analogs, (2S,6R)-2-(Iodomethyl)-6-(4-methoxyphenyl)tetrahydro-2H-pyran is unique due to the larger atomic radius and higher reactivity of the iodine atom. This can result in different reactivity patterns and biological activities, making it a valuable compound for specific applications.
属性
分子式 |
C13H17IO2 |
|---|---|
分子量 |
332.18 g/mol |
IUPAC 名称 |
(2S,6R)-2-(iodomethyl)-6-(4-methoxyphenyl)oxane |
InChI |
InChI=1S/C13H17IO2/c1-15-11-7-5-10(6-8-11)13-4-2-3-12(9-14)16-13/h5-8,12-13H,2-4,9H2,1H3/t12-,13+/m0/s1 |
InChI 键 |
MSIQCDKYXFQLIE-QWHCGFSZSA-N |
手性 SMILES |
COC1=CC=C(C=C1)[C@H]2CCC[C@H](O2)CI |
规范 SMILES |
COC1=CC=C(C=C1)C2CCCC(O2)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


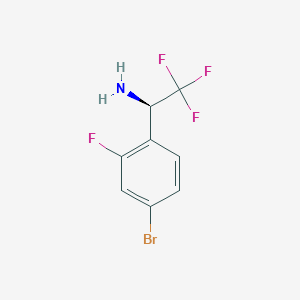

![5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13042789.png)
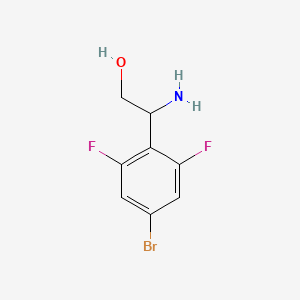
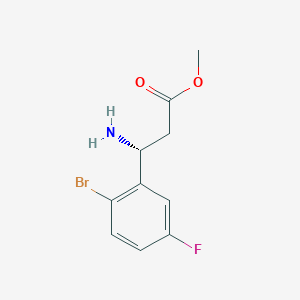
![8-((Benzyloxy)Carbonyl)-2-(Tert-Butoxycarbonyl)-5-Oxa-2,8-Diazaspiro[3.5]Nonane-7-Carboxylic Acid](/img/structure/B13042805.png)
![7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL](/img/structure/B13042807.png)
